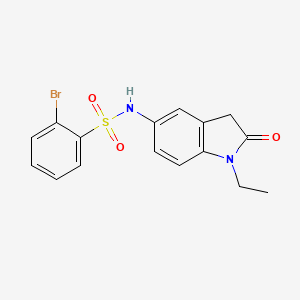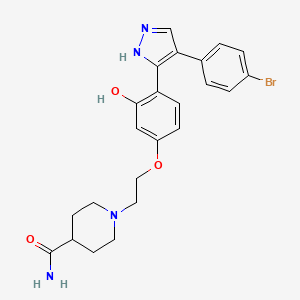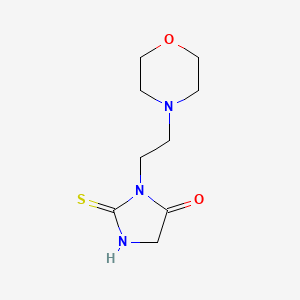
(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are often used as building blocks in organic synthesis and have been studied for their potential medicinal properties .
Chemical Reactions Analysis
Thiazolidines can participate in a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The exact reactions this compound can undergo would depend on the specific functional groups present and the reaction conditions.科学的研究の応用
(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The exact mechanism of action of (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide is not fully understood. However, it has been reported to exert its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis. In addition, this compound has been reported to inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. The compound has also been shown to exhibit antioxidant activity by scavenging free radicals. In addition, this compound has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide in lab experiments include its high purity and stability, as well as its ability to exhibit a range of biological activities. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as a diagnostic tool for cancer detection. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved yield and cost-effectiveness.
合成法
The synthesis of (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide involves the reaction of benzyl amine, ethyl isothiocyanate, and ethyl acetoacetate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate thiazolidinone ring, which is then benzylated to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Safety and Hazards
特性
IUPAC Name |
N-benzyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-17-16-19(4-2)15(21)13(22-16)10-14(20)18-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGPDZJFJSANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NCC2=CC=CC=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-[1-(2-Methylpropyl)pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2623938.png)

![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623941.png)

![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2623944.png)
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2623947.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)
![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)
![1-(2-Chlorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2623955.png)